molecular formula C18H15BrN2O3S2 B2434638 2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865175-43-5

2-bromo-N-[(2Z)-6-methanesulfonyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2434638
CAS No.: 865175-43-5
M. Wt: 451.35
InChI Key: RASYYAFJFXTPSY-ZZEZOPTASA-N
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Description

“(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide” is a chemical compound with the molecular formula C11H13BrN2O2S2 and a molecular weight of 349.27 . It is also known as 3-Allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as boiling point, melting point, solubility, and stability, are not available in the current search results .

Scientific Research Applications

  • Photodynamic Therapy Application : A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of zinc phthalocyanine derivatives, which are useful as photosensitizers in photodynamic therapy. This therapy is significant for treating cancer, and the high singlet oxygen quantum yield and good fluorescence properties of these compounds make them valuable in this application (Pişkin, Canpolat, & Öztürk, 2020).

  • Cardiac Electrophysiological Activity : Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating their potential as class III agents for cardiac applications (Morgan et al., 1990).

  • Halocyclization of S- and N-Allyl Derivatives : Kim, Sudolova, and Slepuhin (2011) investigated the halocyclization of 3-allyl-2-benzothiazolethione with iodine and bromine, indicating potential applications in organic synthesis and chemical transformations (Kim, Sudolova, & Slepuhin, 2011).

  • Anticonvulsant Agents : Research by Ugale et al. (2012) on quinazolino-benzothiazoles revealed that these compounds have significant activity against seizures, suggesting their potential as anticonvulsant agents (Ugale et al., 2012).

  • Antimicrobial and Antiproliferative Agents : A study by Abd El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with thiazole and other moieties. These compounds demonstrated significant cytotoxic activity against various human cell lines and antimicrobial properties, indicating their potential in cancer therapy and infection control (Abd El-Gilil, 2019).

  • Antimicrobial Analog Synthesis : Desai, Rajpara, and Joshi (2013) conducted a study on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity. This underscores their potential application in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Properties

IUPAC Name

2-bromo-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S2/c1-3-10-21-15-9-8-12(26(2,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-7-14(13)19/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASYYAFJFXTPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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